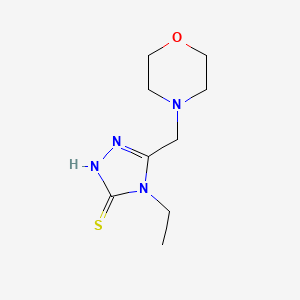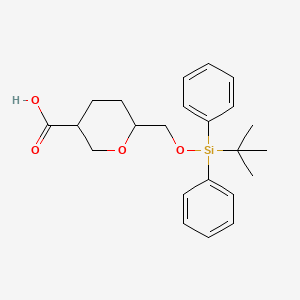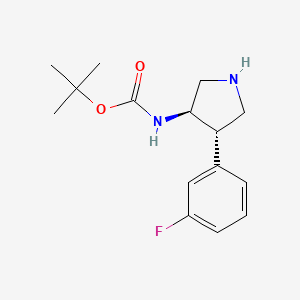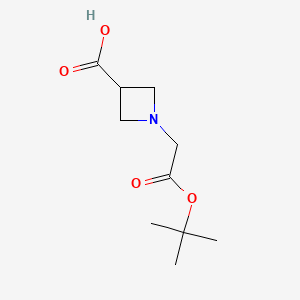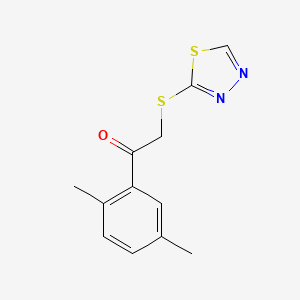
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a thiadiazole ring attached to a thioether linkage and a dimethylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.
Attachment of the Dimethylphenyl Group: The final step involves the reaction of the thioether intermediate with 2,5-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.
Chemical Reactivity: The presence of the thiadiazole ring and thioether linkage makes it reactive towards various chemical transformations, which can be exploited in synthetic chemistry.
相似化合物的比较
Similar Compounds
2-((1,3,4-Thiadiazol-2-yl)thio)-1-phenylethan-1-one: Similar structure but without the dimethyl groups on the phenyl ring.
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-methylphenyl)ethan-1-one: Similar structure with a single methyl group on the phenyl ring.
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(3,4-dimethylphenyl)ethan-1-one: Similar structure with dimethyl groups in different positions on the phenyl ring.
Uniqueness
The presence of the 2,5-dimethylphenyl group in 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one may confer unique steric and electronic properties, affecting its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C12H12N2OS2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
1-(2,5-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H12N2OS2/c1-8-3-4-9(2)10(5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3 |
InChI 键 |
VLEFBSDKNKSDOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


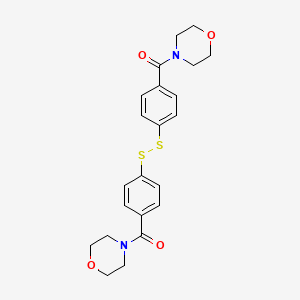


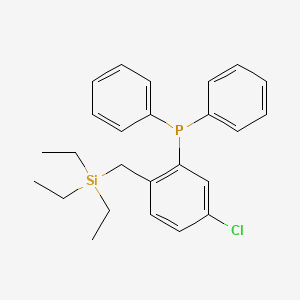
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
